molecular formula C15H19NO5 B021058 Diethyl 2-[(2-methoxyanilino)methylene]malonate CAS No. 104007-09-2

Diethyl 2-[(2-methoxyanilino)methylene]malonate

Cat. No. B021058
M. Wt: 293.31 g/mol
InChI Key: FHXFOFORQHKBRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diethyl 2-[(2-methoxyanilino)methylene]malonate and similar compounds typically involves nucleophilic substitution reactions and condensation processes. For instance, Valle et al. (2018) describe a rapid, room-temperature liquid-phase synthesis method that provides an efficient route for producing such compounds, showcasing the practicality and adaptability of synthesis strategies for these malonates in various organic solvents, with yields ranging from 45-53% (Valle et al., 2018).

Molecular Structure Analysis

The molecular structure of diethyl 2-[(2-methoxyanilino)methylene]malonates is characterized by significant intramolecular and intermolecular hydrogen bonding, which influences their supramolecular architecture. Ilangovan et al. (2013) discuss how regioisomerism impacts hydrogen bonding and, consequently, the supramolecular architecture of similar diethyl malonates, highlighting the role of hydroxy groups in forming one-dimensional chains through hydrogen bonding (Ilangovan et al., 2013).

Chemical Reactions and Properties

Diethyl 2-[(2-methoxyanilino)methylene]malonate engages in a variety of chemical reactions, demonstrating its versatility as a reactant. For example, its interaction with Grignard reagents under certain conditions can lead to N-alkylation products, showcasing its reactivity and potential for functionalization in organic synthesis (Niwa et al., 2002).

Scientific Research Applications

Subheading Influence of Hydrogen Bonding on Molecular Packing

Diethyl 2-[(2-hydroxyanilino)methylidene]malonate and its derivatives exhibit interesting hydrogen bonding patterns, influencing their supramolecular architecture. For instance, these compounds demonstrate bifurcated intramolecular hydrogen bonding and intermolecular hydrogen bonding due to the position of the hydroxy group, affecting the molecular packing in their crystalline structures. The molecular packing is mainly guided by these intermolecular O-H...O interactions, with additional C-H...O interactions crosslinking the chains in certain derivatives (Ilangovan, Ganesh Kumar, & Venkatesan, 2013).

Applications in Synthesis of Quinoline Derivatives

Subheading Role as a Precursor in Synthesizing Biologically Active Compounds

Diethyl 2-((4-nitroanilino)methylene)malonate is recognized for its role as a precursor in the synthesis of various quinoline derivatives that possess biological activities such as antiviral, immunosuppressive, anticancer, and photoprotective properties. The molecule is synthesized through nucleophilic vinyl substitution and the method offers a convenient, rapid, room-temperature liquid-phase synthesis, suitable for industrial-scale production (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Contributions to Polymerization Processes

Subheading Initiator in Polymerization and Its Chain Transfer Effect

The methylene bis(diethyl malonate)–cerium ammonium nitrate redox couple is noted for its role as an initiator in the polymerization of methyl methacrylate at room temperature. It's noteworthy that the increasing molar ratio of methylene bis(diethyl malonate) to cerium salt leads to lower molecular weights, suggesting a possible chain transfer effect through active methylene groups (Bıçak & Özeroğlu, 2001).

Electrophilic Amination Reagent for Grignard Reagents

Subheading Facilitating Amination Reactions and Synthesis of Primary Amines

Diethyl 2-[N-(p-methoxyphenyl)imino]malonate is involved in amination reactions with alkyl Grignard reagents, yielding N-aklylation products. Notably, these N-alkylation products can be readily converted into N-alkyl-p-anisidines by oxidative removal of the malonate moiety, followed by deprotection to yield primary amines (Niwa, Takayama, & Shimizu, 2002).

Safety And Hazards

Diethyl 2-[(2-methoxyanilino)methylene]malonate is generally regarded as safe in scientific experiments1. However, long-term exposure to the compound may cause respiratory and digestive tract irritation2. It can also cause eye and skin irritation2.


properties

IUPAC Name

diethyl 2-[(2-methoxyanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-4-20-14(17)11(15(18)21-5-2)10-16-12-8-6-7-9-13(12)19-3/h6-10,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXFOFORQHKBRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1OC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-[(2-methoxyanilino)methylene]malonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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